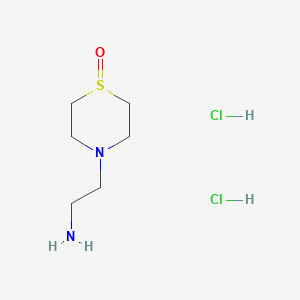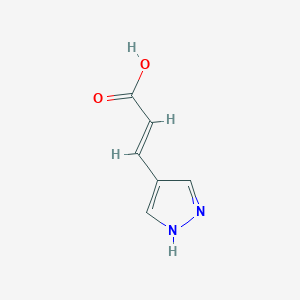
(E)-3-(1H-Pyrazol-4-yl)acrylic acid
Übersicht
Beschreibung
“(E)-3-(1H-Pyrazol-4-yl)acrylic acid” is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 . It is a versatile compound used in various scientific research fields.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “(E)-3-(1H-Pyrazol-4-yl)acrylic acid”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The pyrazole nucleus is synthesized using these strategies, which have been widely applied in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of “(E)-3-(1H-Pyrazol-4-yl)acrylic acid” can be analyzed using various methods such as single-crystal X-ray diffraction and in silico protein structure analysis and molecular docking . These methods can provide detailed information about the three-dimensional structure of the molecule.
Chemical Reactions Analysis
The chemical reactions involving “(E)-3-(1H-Pyrazol-4-yl)acrylic acid” can be studied using various techniques. For instance, derivatization reactions can occur in long-lasting microthin films formed by evaporating aqueous droplets containing the compound .
Physical And Chemical Properties Analysis
“(E)-3-(1H-Pyrazol-4-yl)acrylic acid” is a white to yellow solid with a molecular weight of 138.12 . and is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Helical Chain Formation : A study described the synthesis of a polymeric structure using (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole ligands. This structure formed helical chains connected to the Co metal, which are significant in crystallography and material science (Zhao et al., 2016).
Synthesis and Chemical Modification
- Synthesis of Propanoic Acids : Research on the synthesis of 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids from pyrazole-1H-4-yl-acrylic acids was conducted, highlighting methods like diimide reduction. This process is essential in organic chemistry and drug development (Deepa et al., 2012).
- Rhodium-Catalyzed Asymmetric Arylation : Another study focused on the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl (E)-tert-butyl acrylates. This method has applications in asymmetric synthesis and pharmacology (Gopula et al., 2015).
Material Science and Engineering
- Hydrogel Modification : A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds revealed potential in medical applications due to the hydrogels' improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
- Corrosion Inhibition : Research on the formation of self-assembled films from (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid on iron surfaces demonstrated significant protection against iron corrosion, relevant in material protection and engineering (Zhang et al., 2009).
Biomedical Applications
- Antiplatelet Activity : A study evaluated the antiplatelet activities of (E)-3-[3-(pyridin-4-yl)-1-phenyl-1H-pyrazole-4-yl]acryl amides, which could have implications in cardiovascular research and drug development (Baytas et al., 2013).
Polymer and Material Synthesis
- Enhanced Oil Recovery : Novel acrylamide-based copolymers functionalized with imidazoline derivative and/or sulfonate were developed for enhanced oil recovery, demonstrating excellent properties like shear stability and salt-tolerance (Gou et al., 2015).
Photophysics and Optics
- Photoinduced Birefringence : A study on PY-oCNNO2, a pyrazoline derivative, doped into poly(methyl methacrylate) thin films showed potential for photonic applications due to its photoinduced birefringence properties (Szukalski et al., 2015).
Fluorescence Assay Development
- Acrylic Acid Detection : A novel fluorescence-based method for detecting acrylic acid was reported. This method can replace existing chromatographic methods and is significant in biosynthetic production monitoring (Lee et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPQYQBAOMCNI-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-Pyrazol-4-yl)acrylic acid | |
CAS RN |
1296137-12-6 | |
| Record name | (2E)-3-(1H-pyrazol-4-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)
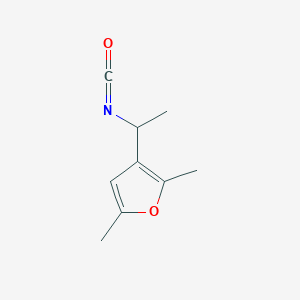

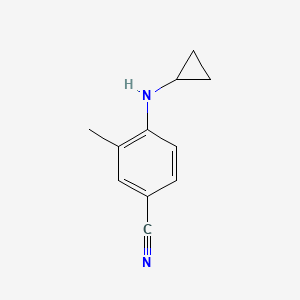
![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)



![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
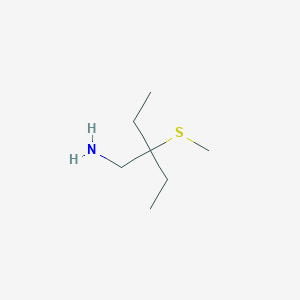
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
